![molecular formula C16H16O2 B14209212 Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-16-3](/img/structure/B14209212.png)
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound with the molecular formula C16H16O2. It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylpropenyl ether group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of anisole (methoxybenzene) with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenylpropenyl group to a phenylpropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with various molecular targets. The methoxy and phenylpropenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anethole: Benzene, 1-methoxy-4-(1-propenyl)-, a compound with a similar structure but without the phenyl group.
Eugenol: Benzene, 1-methoxy-4-(2-propenyl)-, another structurally related compound with a different side chain.
Uniqueness
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both methoxy and phenylpropenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
838828-16-3 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-16(13-7-5-4-6-8-13)18-15-11-9-14(17-2)10-12-15/h3-12,16H,1H2,2H3 |
Clé InChI |
SYVVUVYPLWMHKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
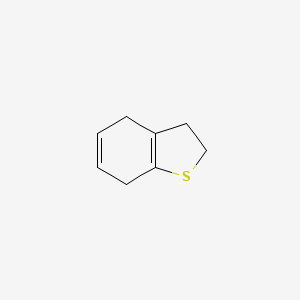
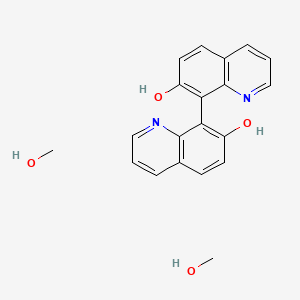
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
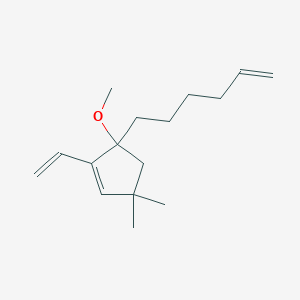
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
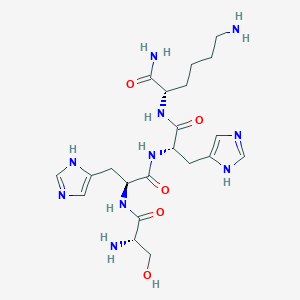

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

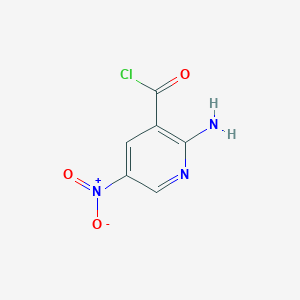
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
